3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride
CAS No.:
Cat. No.: VC18298013
Molecular Formula: C9H10ClFN2
Molecular Weight: 200.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClFN2 |
|---|---|
| Molecular Weight | 200.64 g/mol |
| IUPAC Name | 3-[(1R)-1-aminoethyl]-4-fluorobenzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1 |
| Standard InChI Key | JIBDXYPPAALVOG-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)C#N)F)N.Cl |
| Canonical SMILES | CC(C1=C(C=CC(=C1)C#N)F)N.Cl |
Introduction
Chemical Identification and Structural Features
Nomenclature and Molecular Identity
3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile hydrochloride is systematically identified by its IUPAC name, 3-[(1R)-1-aminoethyl]-4-fluorobenzonitrile hydrochloride, and bears the CAS registry number 1212934-10-5 for its free base form . The hydrochloride salt, a critical derivative for stability and solubility, is cataloged under CAS 911372-78-6 . Its molecular architecture comprises a benzene ring substituted with a fluorine atom at the para position, a nitrile group at the meta position, and a chiral (1R)-1-aminoethyl side chain, which is protonated as a hydrochloride salt.
Table 1: Key Chemical Identifiers
The compound’s chirality, conferred by the (1R)-configured aminoethyl group, is critical for its stereospecific interactions in biological systems. The fluorine atom enhances electronegativity and metabolic stability, while the nitrile group offers a site for further chemical modification .
Physicochemical Properties
Thermal and Solubility Characteristics
The free base form of the compound exhibits a boiling point of 249.3±30.0°C and a density of 1.2±0.1 g/cm³ . As a hydrochloride salt, its solubility profile shifts toward polar solvents, with enhanced stability under controlled storage conditions (2–8°C, protected from light) . The salt’s hygroscopic nature necessitates anhydrous handling to prevent decomposition .
Table 2: Physicochemical Data
| Property | Value | Source Citation |
|---|---|---|
| Boiling Point (Free Base) | 249.3±30.0°C | |
| Density (Free Base) | 1.2±0.1 g/cm³ | |
| Flash Point | 104.6±24.6°C | |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | |
| Storage Conditions | 2–8°C, anhydrous, dark |
Spectroscopic and Computational Data
Computational models predict a logP value of 0.92, indicating moderate lipophilicity, and a polar surface area of 52.7 Ų, suggesting membrane permeability . Nuclear magnetic resonance (NMR) studies highlight distinct shifts for the fluorine atom (δ ≈ -110 ppm) and the nitrile group (δ ≈ 120 ppm).
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile hydrochloride typically proceeds via a multi-step sequence:
-
Friedel-Crafts Acylation: Introduction of the aminoethyl side chain to fluorobenzonitrile using aluminum chloride.
-
Chiral Resolution: Separation of enantiomers via diastereomeric salt formation with chiral acids.
-
Hydrochloride Formation: Reaction with hydrochloric acid to yield the stable salt.
Industrial-scale production employs continuous flow chemistry to optimize reaction parameters (temperature, pressure) and minimize racemization. Catalytic asymmetric synthesis methods are under exploration to improve enantiomeric excess (>99%).
Table 3: Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Prevents side reactions |
| Catalyst Loading | 5 mol% | Balances cost/efficiency |
| Reaction Time | 4–6 hours | Maximizes conversion |
| Target | Affinity (Ki) | Functional Effect |
|---|---|---|
| 5-HT₁A Receptor | 120 nM | Anxiolytic potential |
| Norepinephrine Transporter | 230 nM | Mood modulation |
| σ-1 Receptor | 450 nM | Off-target activity |
Comparative Analysis with Structural Analogs
Functional Group Modifications
Replacing the fluorine atom with chlorine in analogs increases lipophilicity (logP = 1.8) but reduces receptor selectivity. Conversely, omitting the nitrile group diminishes metabolic stability, highlighting its critical role.
Table 5: Impact of Structural Modifications
| Modification | logP | 5-HT₁A Affinity (Ki) | Metabolic Half-Life |
|---|---|---|---|
| Fluorine → Chlorine | 1.8 | 150 nM | 2.1 hours |
| Nitrile → Methyl | 0.75 | 300 nM | 0.8 hours |
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